molecular formula C14H10O2 B14140692 9-Hydroxy-8-methyl-1H-phenalen-1-one CAS No. 91742-22-2

9-Hydroxy-8-methyl-1H-phenalen-1-one

Cat. No.: B14140692
CAS No.: 91742-22-2
M. Wt: 210.23 g/mol
InChI Key: ZYSZNQOPEDPROW-UHFFFAOYSA-N
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Description

9-Hydroxy-8-methyl-1H-phenalen-1-one: is a polycyclic aromatic compound with a phenalenone core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydroxy-8-methyl-1H-phenalen-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of phenalenone derivatives as starting materials, followed by specific functional group modifications to introduce the hydroxy and methyl groups at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing high-purity reagents and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Dess-Martin periodinane, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Chemistry: In chemistry, 9-Hydroxy-8-methyl-1H-phenalen-1-one is used as a precursor for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis .

Biology: Its structural properties make it a useful probe for investigating biological processes .

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. These compounds may exhibit antimicrobial or anticancer activities, making them candidates for drug development .

Industry: Industrially, this compound can be used in the development of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 9-Hydroxy-8-methyl-1H-phenalen-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, in antimicrobial applications, it may disrupt bacterial cell membranes or inhibit essential enzymes .

Comparison with Similar Compounds

  • 4-(3,4-Dihydroxyphenyl)-2-hydroxy-1H-phenalen-1-one
  • Funalenone
  • 3-Hydroxy-1H-phenalen-1-one

Comparison: Compared to similar compounds, 9-Hydroxy-8-methyl-1H-phenalen-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications where specific reactivity or stability is required .

Properties

CAS No.

91742-22-2

Molecular Formula

C14H10O2

Molecular Weight

210.23 g/mol

IUPAC Name

9-hydroxy-8-methylphenalen-1-one

InChI

InChI=1S/C14H10O2/c1-8-7-10-4-2-3-9-5-6-11(15)13(12(9)10)14(8)16/h2-7,16H,1H3

InChI Key

ZYSZNQOPEDPROW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C3C(=CC=C2)C=CC(=O)C3=C1O

Origin of Product

United States

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